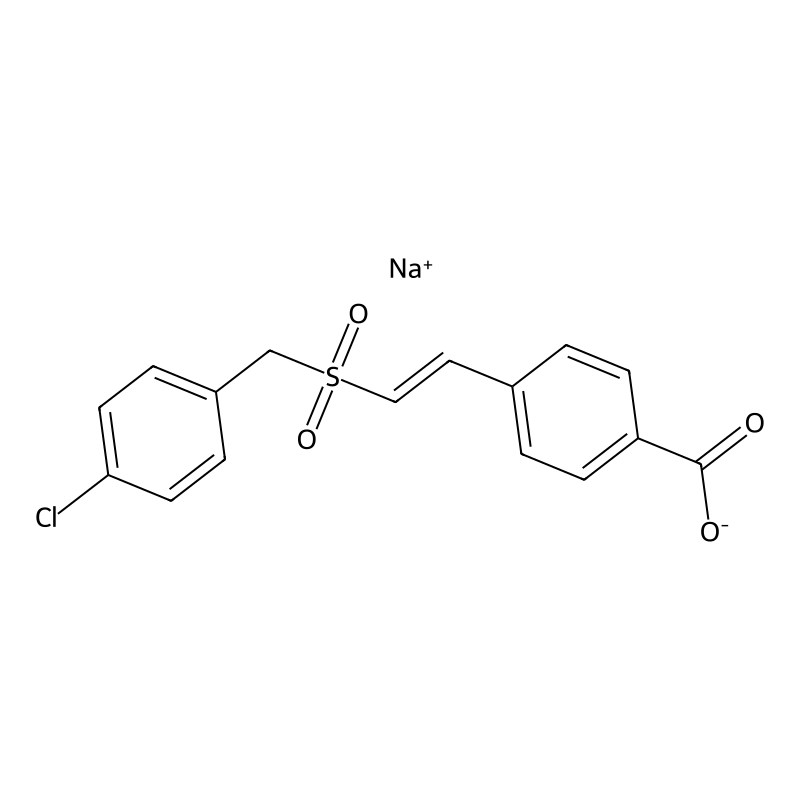

Recilisib sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action:

Recilisib sodium targets phosphatidylinositol 3-kinase (PI3K), a key enzyme in the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway. This pathway plays a crucial role in cell growth, proliferation, survival, and metabolism. By inhibiting PI3K, Recilisib sodium disrupts this pathway, potentially leading to the suppression of tumor cell growth and survival [].

Preclinical Studies:

Recilisib sodium has demonstrated promising anti-tumor activity in various preclinical models, including cell lines and xenograft models of cancers like breast cancer, colorectal cancer, and hematological malignancies [, , ]. These studies suggest that Recilisib sodium may be effective in targeting cancers driven by mutations or alterations in the PI3K pathway.

Recilisib sodium, also known as Ex-Rad, is a synthetic compound classified as a sodium salt of 4-carboxystyryl-4-chlorobenzylsulfone. It is primarily under investigation for its potential as a radioprotective agent, particularly in mitigating the effects of ionizing radiation on biological tissues. Developed by Onconova Therapeutics in collaboration with the U.S. Department of Defense, Recilisib sodium is designed to protect against radiation-induced damage without the typical side effects associated with other radioprotectants .

The biological activity of Recilisib sodium centers around its ability to protect cells from radiation damage. Unlike traditional radioprotectors that function by scavenging free radicals, Recilisib sodium operates through a novel mechanism involving intracellular signaling pathways that enhance DNA repair processes and prevent apoptosis in irradiated cells . Studies have demonstrated that it can significantly increase survival rates in animal models exposed to lethal doses of radiation, highlighting its potential utility in clinical settings for acute radiation syndrome .

The synthesis of Recilisib sodium involves several steps:

- Formation of Benzylsulfone: The initial step typically includes the reaction of chlorobenzene derivatives with sulfones to form the benzylsulfone backbone.

- Introduction of Carboxylic Acid: A carboxylic acid group is introduced at the para position relative to the sulfone group.

- Sodium Salification: Finally, the compound is converted into its sodium salt form through neutralization with sodium hydroxide.

The synthesis has been optimized to ensure high yields and purity, employing techniques such as recrystallization and chromatography for purification .

Recilisib sodium is primarily studied for its applications in:

- Radioprotection: Protecting normal tissues during cancer radiotherapy or in scenarios involving nuclear accidents.

- Radiomitigation: Administering the compound post-exposure to reduce the severity of radiation-induced injuries.

- Research: Investigating mechanisms of cellular response to radiation and potential therapeutic interventions for radiation exposure .

Interaction studies involving Recilisib sodium have focused on its effects on various cellular pathways related to DNA damage response. Research indicates that it enhances the activity of proteins involved in DNA repair without inducing significant cytotoxicity. Additionally, studies have explored its interactions with other pharmacological agents to evaluate synergistic effects in radioprotection .

Recilisib sodium shares structural and functional similarities with several other compounds known for their radioprotective properties. Here are some notable examples:

| Compound Name | Chemical Structure | Mechanism of Action | Unique Features |

|---|---|---|---|

| Amifostine | 2-(3-Aminopropylamino) ethylsulfanylphosphonic acid | Scavenges free radicals; promotes DNA repair | First FDA-approved radioprotector |

| CBLB502 (Entolimod) | Not specified | Suppresses apoptotic cell death | Targets hematopoietic cells |

| Filgrastim | Recombinant granulocyte colony-stimulating factor | Stimulates white blood cell production | Used for acute radiation syndrome |

| N-Acetylcysteine | Acetylated form of cysteine | Antioxidant; protects against oxidative stress | Commonly used in various medical conditions |

Recilisib sodium's unique mechanism—focusing on enhancing cellular repair rather than direct radical scavenging—distinguishes it from these compounds, potentially offering advantages in specific clinical scenarios where traditional agents may fall short .

The synthesis of recilisib sodium follows a well-established multi-step pathway that has been extensively documented in the scientific literature [1] [2] [3]. The overall synthetic strategy employs a classical Knoevenagel condensation approach, which is widely used for the preparation of α,β-unsaturated aryl sulfones.

The primary synthetic route involves a four-step sequence beginning with the formation of benzyl thioacetic acid intermediates. In the initial step, sodium thioglycolate is reacted with 4-chlorobenzyl chloride in methanol under reflux conditions for 2-3 hours [1] [3]. This nucleophilic substitution reaction proceeds with yields typically ranging from 85-90%, producing 4-chlorobenzyl thioacetic acid as the key intermediate.

The second critical transformation involves the oxidation of the thioacetic acid intermediate to the corresponding sulfonyl acetic acid derivative. This oxidation is accomplished using 30% hydrogen peroxide in glacial acetic acid under reflux conditions for approximately one hour [1] [3]. The reaction typically achieves yields of 80-85% and produces 4-chlorobenzylsulfonyl acetic acid, which serves as the activated methylene component for the subsequent condensation reaction.

The pivotal Knoevenagel condensation reaction constitutes the third step, where 4-chlorobenzylsulfonyl acetic acid is condensed with 4-carboxybenzaldehyde in the presence of benzylamine and glacial acetic acid [1] [3]. The reaction mixture is refluxed for 2-3 hours, and the condensation proceeds via the formation of an enolate intermediate followed by aldol condensation and subsequent dehydration to yield the (E)-styryl sulfone product. This step typically achieves yields of 70-80%.

The final step involves the conversion of the free carboxylic acid to its sodium salt form. This transformation is accomplished by treating the free acid with sodium hydroxide solution in aqueous medium [1] [3]. The reported yield for this salt formation step is approximately 92%, producing recilisib sodium as white crystalline flakes with a melting point of 354-356°C [1].

Alternative synthetic approaches have been explored for the preparation of related styryl benzyl sulfone derivatives. These include the use of titanium tetrachloride-catalyzed condensations and photochemical methods for specific transformations [4] [5]. However, the standard Knoevenagel approach remains the preferred method for large-scale synthesis due to its reliability and operational simplicity.

Key Intermediates

The synthesis of recilisib sodium involves several critical intermediates, each playing a specific role in the overall transformation sequence. Understanding the properties and characteristics of these intermediates is essential for optimizing the synthetic process and ensuring product quality.

Sodium thioglycolate (C₂H₃NaO₂S) functions as the nucleophilic reagent in the first step, introducing the thioacetic acid functionality that will subsequently be oxidized to the sulfone moiety [1] [3]. The reaction proceeds through an SN2 mechanism, with the thiolate anion attacking the benzylic carbon to displace chloride.

4-Chlorobenzyl thioacetic acid (C₉H₉ClO₂S) represents the first key intermediate formed in the sequence [1] [3]. This compound contains both the benzyl and thioacetic acid components that will form the sulfone bridge in the final product. The intermediate must be carefully purified to prevent oxidation during storage, as the sulfur atom is susceptible to air oxidation.

4-Chlorobenzylsulfonyl acetic acid (C₉H₉ClO₄S) is generated through controlled oxidation of the thioacetic acid intermediate using hydrogen peroxide [1] [3]. This compound serves as the active methylene component in the Knoevenagel condensation. The presence of both the sulfonyl group and the carboxylic acid functionality provides the necessary activation for the condensation reaction.

(E)-4-Carboxystyryl-4-chlorobenzyl sulfone (C₁₆H₁₃ClO₄S) represents the free acid form of recilisib [1] [3]. This intermediate is characterized by the trans-configuration of the styryl double bond, which is thermodynamically favored and contributes to the enhanced biological activity compared to the cis-isomer.

Purification Techniques

The purification of recilisib sodium and its synthetic intermediates requires careful selection of appropriate techniques to ensure high purity and removal of unwanted byproducts. Multiple purification strategies have been employed, depending on the specific intermediate and the nature of the impurities present.

Recrystallization represents the primary purification method for recilisib sodium itself [1] [3]. The compound is typically crystallized from hot water, taking advantage of its moderate water solubility at elevated temperatures and decreased solubility upon cooling. The process involves dissolving the crude product in hot water, filtering the hot solution to remove insoluble impurities, and allowing the solution to cool slowly to room temperature. This results in the formation of shining crystals that can be collected by filtration and dried under vacuum [1]. The recrystallization process effectively removes organic impurities and residual starting materials while maintaining the integrity of the sodium salt.

Silica gel column chromatography is employed for the purification of intermediate compounds, particularly during the synthesis of related benzyl naphthyl sulfoxide derivatives [6]. The technique utilizes silica gel with mesh sizes typically ranging from 200-300, with eluent systems selected based on the polarity of the target compound. For styryl sulfone derivatives, chloroform-based eluent systems have proven effective for separation [6].

Preparative thin-layer chromatography serves as an alternative purification method for small-scale preparations and analytical purposes [6]. This technique is particularly useful for monitoring reaction progress and assessing the purity of intermediates. Silica gel plates with fluorescent indicators allow for UV visualization of compounds, facilitating the identification and isolation of desired products.

Crystallization from organic solvents has been employed for specific intermediates in the synthetic sequence. For example, ethanol recrystallization has been used for purifying certain styryl sulfone derivatives [7]. The choice of solvent depends on the solubility characteristics of the specific intermediate and the nature of the impurities to be removed.

Aqueous extraction procedures are utilized during workup processes to remove water-soluble impurities and reaction byproducts [1] [3]. These typically involve washing organic solutions with aqueous sodium bicarbonate to remove acidic impurities, sodium bisulfite to remove aldehyde impurities, and dilute hydrochloric acid to remove basic impurities. Final water washes ensure removal of residual salts.

Vacuum drying represents the final purification step for most intermediates and the final product [6]. This process removes residual solvents and water while preventing thermal decomposition that might occur at elevated temperatures under atmospheric pressure.

Analytical Quality Control Methods

Comprehensive analytical characterization is essential for ensuring the quality, purity, and identity of recilisib sodium throughout the synthetic process. Multiple analytical techniques are employed to monitor reaction progress, assess intermediate purity, and confirm the final product specifications.

High-performance liquid chromatography with ultraviolet detection represents the primary analytical method for purity determination and quantitative analysis [8] [9]. The typical HPLC conditions employ a C18 reversed-phase column with an acetonitrile-water gradient mobile phase system. Detection is typically performed at 220 nm and 254 nm wavelengths, with the acceptance criterion being ≥98% purity as determined by peak area normalization [8] [9]. The method has been validated according to International Conference on Harmonisation guidelines, demonstrating appropriate specificity, linearity, accuracy, and precision.

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for recilisib sodium and its intermediates [8] [9]. ¹H-NMR analysis is typically performed in DMSO-d₆ solvent using tetramethylsilane as an internal standard. The spectrum reveals characteristic signals for the aromatic protons, the styryl vinyl protons, and the benzylic methylene protons. The trans-configuration of the styryl double bond is confirmed by the coupling constant between the vinyl protons, typically showing a value of approximately 15-16 Hz [6].

¹³C-NMR spectroscopy complements the proton NMR analysis by providing information about the carbon framework of the molecule [6] [8]. All expected carbon signals are observed, including the aromatic carbons, the carboxylate carbon, and the aliphatic carbons. The chemical shift values are consistent with the proposed structure and confirm the presence of the sulfone functionality.

High-resolution mass spectrometry confirms the molecular formula and provides accurate mass determination [6] [8]. Electrospray ionization in positive ion mode typically yields the molecular ion peak corresponding to the protonated molecule [M+H]⁺. The isotope pattern confirms the presence of chlorine and sodium atoms in the structure.

Melting point determination serves as a simple but effective identity test for recilisib sodium [1]. The compound exhibits a characteristic melting point of 354-356°C, which serves as a reliable indicator of purity and identity. Significant deviations from this range may indicate the presence of impurities or polymorphic variations.

Thin-layer chromatography provides a rapid method for monitoring reaction progress and assessing preliminary purity [6]. Silica gel plates with fluorescent indicators are typically employed, with visualization under UV light at 254 nm. A single major spot indicates good purity, while multiple spots suggest the presence of impurities or incomplete reaction.

Elemental analysis confirms the empirical formula of recilisib sodium by determining the percentages of carbon, hydrogen, nitrogen, chlorine, and sodium [8]. The acceptance criteria typically require that the experimental values fall within ±0.4% of the theoretical values calculated from the molecular formula C₁₆H₁₂ClNaO₄S.

UV-visible spectroscopy provides additional confirmation of identity and can be used for concentration determination [8]. The compound exhibits characteristic absorption maxima that are consistent with the presence of the styryl chromophore and aromatic systems.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Tamhane M, Maniar M, Ren C, Benzeroual KE, Taft DR. Disposition of ON 01210.Na (Ex-RAD(R)), a novel radioprotectant, in the isolated perfused rat liver: probing metabolic inhibition to increase systemic exposure. J Pharm Sci. 2013 Feb;102(2):732-40. doi: 10.1002/jps.23391. Epub 2012 Dec 4. PubMed PMID: 23212688.

3: Ghosh SP, Kulkarni S, Perkins MW, Hieber K, Pessu RL, Gambles K, Maniar M, Kao TC, Seed TM, Kumar KS. Amelioration of radiation-induced hematopoietic and gastrointestinal damage by Ex-RAD(R) in mice. J Radiat Res. 2012 Jul;53(4):526-36. doi: 10.1093/jrr/rrs001. Epub 2012 Jun 6. PubMed PMID: 22843617; PubMed Central PMCID: PMC3393340.

4: Suman S, Datta K, Doiron K, Ren C, Kumar R, Taft DR, Fornace AJ Jr, Maniar M. Radioprotective effects of ON 01210.Na upon oral administration. J Radiat Res. 2012;53(3):368-76. Epub 2012 May 11. PubMed PMID: 22739006.

5: Suman S, Maniar M, Fornace AJ Jr, Datta K. Administration of ON 01210.Na after exposure to ionizing radiation protects bone marrow cells by attenuating DNA damage response. Radiat Oncol. 2012 Jan 20;7:6. doi: 10.1186/1748-717X-7-6. PubMed PMID: 22264334; PubMed Central PMCID: PMC3275448.

6: Bhattacharjee Y. Devastation in Japan. Candidate radiation drugs inch forward. Science. 2011 Mar 25;331(6024):1505. doi: 10.1126/science.331.6024.1505. PubMed PMID: 21436412.

7: Chun AW, Freshwater RE, Taft DR, Gillum AM, Maniar M. Effects of formulation and route of administration on the systemic availability of Ex-RAD®, a new radioprotectant, in preclinical species. Biopharm Drug Dispos. 2011 Mar;32(2):99-111. doi: 10.1002/bdd.741. Epub 2011 Jan 14. PubMed PMID: 21341279.

8: Ghosh SP, Perkins MW, Hieber K, Kulkarni S, Kao TC, Reddy EP, Reddy MV, Maniar M, Seed T, Kumar KS. Radiation protection by a new chemical entity, Ex-Rad: efficacy and mechanisms. Radiat Res. 2009 Feb;171(2):173-9. doi: 10.1667/RR1367.1. PubMed PMID: 19267542.

9: Fernandes PP, Maniar M, Dash AK. Development and validation of a sensitive liquid chromatographic method for the analysis of a novel radioprotectant: ON 01210.Na. J Pharm Biomed Anal. 2007 Apr 11;43(5):1796-803. Epub 2006 Dec 20. PubMed PMID: 17184951.